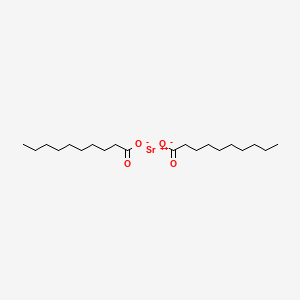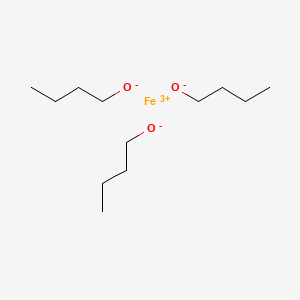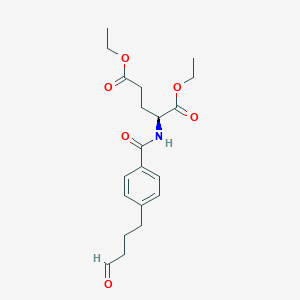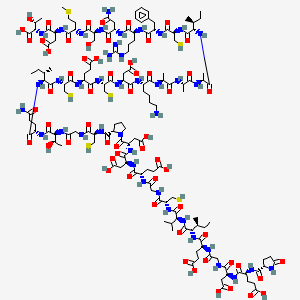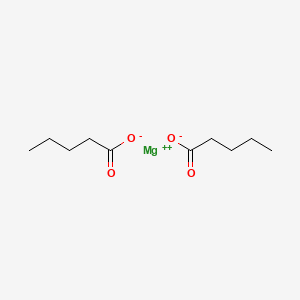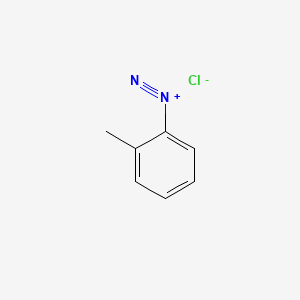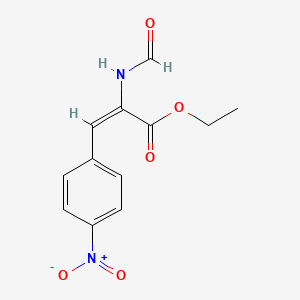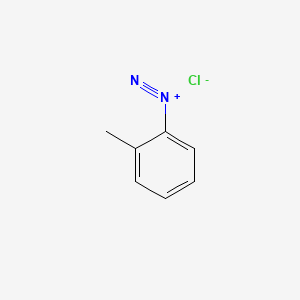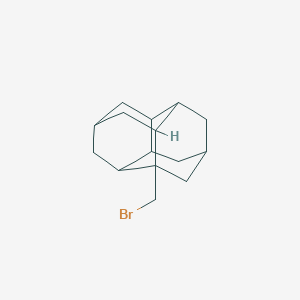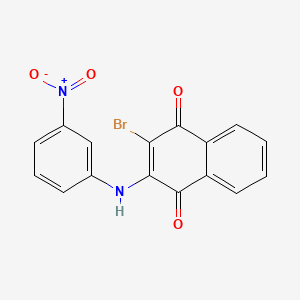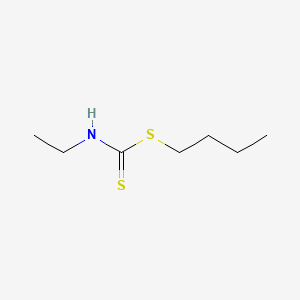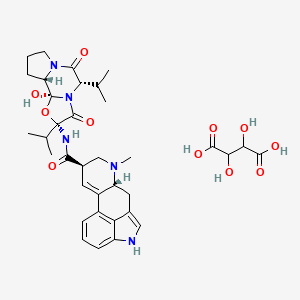
Ergocornine, tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergocornine, tartrate is a compound belonging to the class of ergot alkaloids, which are naturally occurring compounds produced by fungi of the genus Claviceps. These alkaloids are known for their significant pharmacological effects, particularly on the central nervous system, due to their structural similarity to neurotransmitters . This compound is one of the many ergot alkaloids that have been studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ergocornine, tartrate typically involves the isolation of ergotamine from the ergot fungus, followed by a series of chemical reactions to convert it into ergocornine. The process begins with the fermentation of Claviceps purpurea, which produces ergotamine. This ergotamine is then subjected to hydrolysis to yield lysergic acid, which is a common intermediate for many ergot alkaloids . The lysergic acid is then further modified through a series of chemical reactions, including amide formation and cyclization, to produce ergocornine .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Claviceps purpurea, followed by extraction and purification of the desired alkaloid. The fermentation process is carefully controlled to optimize the yield of ergotamine, which is then converted to ergocornine through the aforementioned synthetic routes . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Ergocornine, tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications or to study its chemical properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of ergocornine can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Ergocornine, tartrate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties and reactions of ergot alkaloids . In biology, it is studied for its effects on cellular processes and its potential as a therapeutic agent . In medicine, this compound is investigated for its potential use in treating conditions such as migraines and other neurological disorders . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of other ergot alkaloids .
Mecanismo De Acción
The mechanism of action of ergocornine, tartrate involves its interaction with various molecular targets in the body. It acts as an agonist or antagonist at different neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors . This interaction leads to a range of pharmacological effects, such as vasoconstriction and modulation of neurotransmitter release . The specific pathways involved in its action are complex and depend on the particular receptor it interacts with .
Comparación Con Compuestos Similares
Ergocornine, tartrate is similar to other ergot alkaloids, such as ergotamine, ergocristine, and ergocryptine . it has unique properties that distinguish it from these compounds. For example, ergocornine has a different receptor binding profile, which leads to distinct pharmacological effects . Additionally, its chemical structure differs slightly from other ergot alkaloids, which can influence its reactivity and stability .
List of Similar Compounds:- Ergotamine
- Ergocristine
- Ergocryptine
- Ergosine
- Ergometrine
Propiedades
Número CAS |
102489-74-7 |
|---|---|
Fórmula molecular |
C35H45N5O11 |
Peso molecular |
711.8 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C31H39N5O5.C4H6O6/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-1(3(7)8)2(6)4(9)10/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-,24+,26+,30-,31+;/m1./s1 |
Clave InChI |
WSMUEVXJQAQQQM-CWNVUFIVSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


